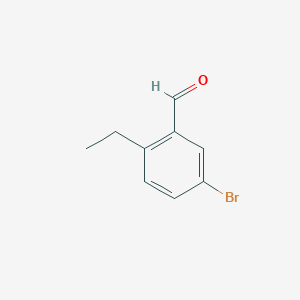

5-Bromo-2-ethylbenzaldehyde

Description

5-Bromo-2-ethylbenzaldehyde (C₉H₉BrO) is a brominated aromatic aldehyde featuring an ethyl group at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The ethyl substituent enhances lipophilicity compared to smaller alkyl or polar groups, influencing solubility and reactivity .

Properties

IUPAC Name |

5-bromo-2-ethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGJVMRBOMDAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 2-ethylbenzaldehyde: One common method involves the bromination of 2-ethylbenzaldehyde using bromine in the presence of a catalyst like aluminum chloride.

Industrial Production Methods: Industrially, the synthesis of 5-Bromo-2-ethylbenzaldehyde can be scaled up by optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-ethylbenzaldehyde can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Oxidation: 5-Bromo-2-ethylbenzoic acid.

Reduction: 5-Bromo-2-ethylbenzyl alcohol.

Scientific Research Applications

Chemistry: : 5-Bromo-2-ethylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: : It has been studied for its potential use in the development of α-glucosidase inhibitors, which are important in the treatment of diabetes .

Industry: : This compound is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylbenzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Hydroxyl vs. Ethyl: The hydroxyl group in 5-bromo-2-hydroxybenzaldehyde enables hydrogen bonding, raising its melting point (102–106°C) compared to non-polar substituents like ethyl .

- Ethyl vs. Methoxy/Ethoxy: Ethyl is electron-donating by induction, moderately activating the aromatic ring toward electrophilic substitution. Methoxy/ethoxy groups, being stronger electron donors (via resonance), further enhance reactivity at the ortho/para positions .

- Steric Effects : Bulky substituents like tert-butyl (in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) disrupt molecular packing, reducing crystallinity compared to smaller groups like ethyl .

Biological Activity

5-Bromo-2-ethylbenzaldehyde is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C9H9BrO

- Molecular Weight : 217.08 g/mol

- CAS Number : 946001-65-6

This compound features a bromine atom and an ethyl group attached to a benzaldehyde structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The aldehyde functional group can participate in nucleophilic attacks, forming covalent bonds with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Protein Interactions : The compound can bind selectively to proteins, influencing their activity and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated in several studies:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Weak |

In particular, studies have shown that derivatives of this compound can exhibit antibacterial properties comparable to conventional antibiotics.

Antiviral Activity

In a notable study, 5-bromo-2-hydroxybenzaldehyde derivatives demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology . The mechanism appears to involve disruption of viral replication processes.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial properties of this compound against multidrug-resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) was found to be 3.125 mg/mL, indicating potent antibacterial action .

- Enzyme Interaction Studies : In biochemical assays, this compound was used as a probe to study enzyme activities related to bacterial metabolism. The results suggested that it could serve as a valuable tool for understanding enzyme kinetics and inhibition.

- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits significant biological activity, it also has cytotoxic effects at higher concentrations. This necessitates careful consideration in therapeutic applications.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Medicinal Chemistry : It can serve as a lead compound for developing new antibiotics or antiviral agents.

- Biochemical Research : As a probe for studying enzyme interactions and protein functions.

- Agricultural Chemistry : Potential development of fungicides or herbicides based on its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.